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Compound of Interest

Compound Name: (2-Phenylquinolin-7-yl)methanol

Cat. No.: B1613269

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Phenylquinolin-7-yl)methanol,
a heterocyclic compound of interest in medicinal chemistry. This document details its chemical
identity, including its IUPAC name and synonyms, and presents its physicochemical properties.
Furthermore, it outlines a plausible synthetic route and discusses its relevance as a scaffold in
the development of kinase inhibitors, particularly those targeting the Insulin-like Growth Factor-
1 Receptor (IGF-1R) signaling pathway.

Chemical Identity and Properties

(2-Phenylquinolin-7-yl)methanol is a substituted quinoline derivative. Its chemical structure
and key identifiers are summarized below.
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Property Value

IUPAC Name (2-phenylquinolin-7-yl)methanol
CAS Number 361457-37-6

PubChem CID 15939837

Molecular Formula C16H13NO

Molecular Weight 235.28 g/mol

C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3
)CO

Canonical SMILES

InChl Key ZKFWIDXPMSASAF-UHFFFAOYSA-N

Synonyms:
e 2-Phenyl-7-(hydroxymethyl)quinoline
¢ (2-phenyl-7-quinolyl)methanol

Synthesis Protocol

A potential synthetic pathway for (2-Phenylquinolin-7-yl)methanol involves a two-step
process starting from 2-phenylquinoline. The first step is a Vilsmeier-Haack reaction to
introduce a formyl group at the 7-position, followed by the reduction of the resulting aldehyde to
the corresponding alcohol.

Step 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde
via Vilsmeier-Haack Reaction

This reaction introduces a formyl group onto the quinoline ring system.
Materials:
e 2-Phenylquinoline

e Anhydrous N,N-Dimethylformamide (DMF)
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e Phosphorus oxychloride (POCIs)

¢ Dichloromethane (DCM)

e Crushed ice

o Saturated sodium bicarbonate (NaHCOs) solution

» Saturated brine solution

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)
« Silica gel for column chromatography

o Hexane and Ethyl acetate for chromatography

Procedure:

e Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under a nitrogen
atmosphere, cool anhydrous DMF (3.0 eq.) to O °C. Slowly add phosphorus oxychloride
(POCI5) (1.1 eq.) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C
for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

o Reaction with 2-Phenylquinoline: Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous DCM
and add it dropwise to the Vilsmeier reagent.

o Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat
to reflux (approximately 40-50 °C). Monitor the reaction progress using thin-layer
chromatography (TLC).

e Work-up and Extraction: Upon completion, cool the mixture to room temperature and pour it
onto crushed ice. Neutralize the mixture with a saturated NaHCOs solution to a pH of 7-8.
Extract the aqueous layer with dichloromethane (3 x 50 mL).

e Drying and Concentration: Combine the organic layers, wash with brine, and dry over
anhydrous MgSOa4 or Na2SOa. Filter and concentrate the solvent under reduced pressure.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

 Purification: Purify the crude product by silica gel column chromatography using a hexane-
ethyl acetate gradient to yield pure 2-Phenylquinoline-7-carbaldehyde.[1]

Step 2: Reduction of 2-Phenylquinoline-7-carbaldehyde
to (2-Phenylquinolin-7-yl)methanol

The aldehyde synthesized in the previous step is reduced to the primary alcohol.
Materials:

e 2-Phenylquinoline-7-carbaldehyde

e Sodium borohydride (NaBHa)

e Methanol or Ethanol

e Dichloromethane (DCM)

o Water

» Saturated brine solution

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)
Procedure:

 Dissolution: Dissolve 2-Phenylquinoline-7-carbaldehyde in a suitable solvent such as
methanol or a mixture of DCM and methanol.

e Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBHa) portion-

wise.
e Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

e Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by
the slow addition of water. Remove the organic solvent under reduced pressure and extract
the aqueous layer with DCM.
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e Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous
MgSOa or Na2SOs, filter, and concentrate to yield the crude product.

 Purification: If necessary, purify the crude (2-Phenylquinolin-7-yl)methanol by
recrystallization or silica gel chromatography.

Step 1: Vilsmeier-Haack Reaction

Vilsmeier Reagent
(DMF, POCI3)

2-Phenylquinoline 2-Phenylquinoline-7-carbaldehyde
Step 2: Reduction
Reducing Agent : A
(e.g., NaBH4) (2-Phenylquinolin-7-yl)methanol

Click to download full resolution via product page

Caption: Synthetic workflow for (2-Phenylquinolin-7-yl)methanol.

Biological Relevance and Application in Drug
Discovery

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives
exhibiting a wide range of biological activities. Notably, compounds derived from (2-
Phenylquinolin-7-yl)methanol have been investigated as potent inhibitors of the Insulin-like
Growth Factor-1 Receptor (IGF-1R).

The IGF-1R Signaling Pathway

The IGF-1R is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation,
differentiation, and survival. Dysregulation of the IGF-1R signaling pathway is implicated in the
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development and progression of various cancers. Upon binding of its ligand, IGF-1, the
receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events
through two major pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the
Ras/mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately regulate
gene expression and cellular processes related to growth and survival.
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Caption: Simplified IGF-1R signaling pathway and the point of inhibition.
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Kinase Inhibitor Screening Workflow

(2-Phenylquinolin-7-yl)methanol serves as a key intermediate in the synthesis of a library of
compounds for screening as kinase inhibitors. A general workflow for identifying and
characterizing such inhibitors is outlined below.

Experimental Workflow:

o Compound Synthesis: Synthesize a library of derivatives based on the (2-Phenylquinolin-7-
yl)methanol scaffold.

e Primary Screening: Perform high-throughput screening (HTS) of the compound library
against the target kinase (e.g., IGF-1R) using in vitro biochemical assays to identify initial
"hits."

o Dose-Response and ICso Determination: Conduct dose-response studies for the hit
compounds to determine their half-maximal inhibitory concentration (ICso), a measure of their
potency.

o Selectivity Profiling: Screen the most potent hits against a panel of other kinases to assess
their selectivity and identify potential off-target effects.

o Cell-Based Assays: Evaluate the activity of the lead compounds in cell-based assays to
confirm their ability to inhibit the target kinase within a cellular context and to assess their
effects on downstream signaling pathways.

« In Vivo Efficacy Studies: Test the most promising compounds in animal models of relevant
diseases (e.g., cancer xenograft models) to evaluate their in vivo efficacy and
pharmacokinetic properties.
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Caption: General workflow for kinase inhibitor screening.
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This technical guide provides foundational information for researchers interested in (2-
Phenylquinolin-7-yl)methanol and its applications in drug discovery. The provided synthetic
route and biological context serve as a starting point for further investigation and development
of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1613269?utm_src=pdf-body
https://www.benchchem.com/product/b1613269?utm_src=pdf-body
https://www.benchchem.com/product/b1613269?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Application_Note_Protocol_Synthesis_of_2_Phenylquinoline_7_carbaldehyde.pdf
https://www.benchchem.com/product/b1613269#2-phenylquinolin-7-yl-methanol-iupac-name-and-synonyms
https://www.benchchem.com/product/b1613269#2-phenylquinolin-7-yl-methanol-iupac-name-and-synonyms
https://www.benchchem.com/product/b1613269#2-phenylquinolin-7-yl-methanol-iupac-name-and-synonyms
https://www.benchchem.com/product/b1613269#2-phenylquinolin-7-yl-methanol-iupac-name-and-synonyms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1613269?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1613269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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